molecular formula C18H41N5 B2479684 6-(4-{2-[(6-Aminohexyl)amino]ethyl}piperazin-1-yl)hexan-1-amine CAS No. 2503206-71-9

6-(4-{2-[(6-Aminohexyl)amino]ethyl}piperazin-1-yl)hexan-1-amine

Cat. No.: B2479684
CAS No.: 2503206-71-9
M. Wt: 327.561
InChI Key: UPMKFVJOQKIMRA-UHFFFAOYSA-N
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Description

6-(4-{2-[(6-Aminohexyl)amino]ethyl}piperazin-1-yl)hexan-1-amine is a complex organic compound that features a piperazine ring substituted with aminoethyl and aminohexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-{2-[(6-Aminohexyl)amino]ethyl}piperazin-1-yl)hexan-1-amine typically involves multi-step organic reactions. One common method involves the reaction of piperazine with 1,6-diaminohexane under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent and may require catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include purification steps such as distillation or crystallization to ensure the compound’s purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-{2-[(6-Aminohexyl)amino]ethyl}piperazin-1-yl)hexan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

6-(4-{2-[(6-Aminohexyl)amino]ethyl}piperazin-1-yl)hexan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound can be used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 6-(4-{2-[(6-Aminohexyl)amino]ethyl}piperazin-1-yl)hexan-1-amine involves its interaction with specific molecular targets. The amino groups in the compound can form hydrogen bonds with various biological molecules, influencing their activity. The piperazine ring can also interact with receptors or enzymes, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    Aminoethylpiperazine: This compound is structurally similar but lacks the aminohexyl group.

    Diethylenetriamine: Another similar compound with multiple amine groups but a different backbone structure.

Uniqueness

6-(4-{2-[(6-Aminohexyl)amino]ethyl}piperazin-1-yl)hexan-1-amine is unique due to its combination of a piperazine ring with both aminoethyl and aminohexyl groups. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.

Properties

IUPAC Name

N'-[2-[4-(6-aminohexyl)piperazin-1-yl]ethyl]hexane-1,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H41N5/c19-9-5-1-3-7-11-21-12-14-23-17-15-22(16-18-23)13-8-4-2-6-10-20/h21H,1-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMKFVJOQKIMRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCCCN)CCNCCCCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H41N5
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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